molecular formula C21H18N4O2S2 B2543572 N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide CAS No. 1798046-30-6

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide

Cat. No. B2543572
CAS RN: 1798046-30-6
M. Wt: 422.52
InChI Key: XNUJIYSHIHJEPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide is a useful research compound. Its molecular formula is C21H18N4O2S2 and its molecular weight is 422.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2-methylthiazol-4-yl)phenyl)-2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Research into related compounds focuses on the synthesis and evaluation of their biological activities. For example, Thabet et al. (2011) conducted a study on the synthesis and biological evaluation of aminothiazoles, thiazolylacetonitrile, imidazo[1,2-a]pyridine, imidazo[2,1-b]thiazole, chromene, and benzo[f]chromene derivatives containing a naproxenoyl moiety as potential anti-inflammatory agents. These compounds were synthesized through various cyclocondensation reactions and were screened for analgesic and anti-inflammatory activities (Thabet, Helal, Salem, & Abdelaal, 2011).

Antioxidant and Anticancer Activity

Tumosienė et al. (2020) explored the antioxidant and anticancer activity of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide. These derivatives were synthesized and tested for their antioxidant activity against free radicals and their anticancer efficacy against human glioblastoma and breast cancer cell lines. Some compounds showed higher antioxidant activity than ascorbic acid and were more cytotoxic to glioblastoma cells than breast cancer cells (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

MMP Inhibitors in Tissue Damage

Incerti et al. (2018) reported on 4-thiazolidinone derivatives as matrix metalloproteinase (MMP) inhibitors, potentially useful in mitigating tissue damage. The study focused on the synthesis of compounds combining benzisothiazole and 4-thiazolidinone, exploring their effectiveness against inflammatory/oxidative processes and their potential wound healing effects. One derivative exhibited high activity in inhibiting MMP-9, a key enzyme involved in inflammatory processes (Incerti, Crascí, Vicini, Aki, Yalcin, Ertan-Bolelli, Cardile, Graziano, & Panico, 2018).

Mechanism of Action

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O2S2/c1-13(25-20(26)10-9-17(24-25)19-8-5-11-28-19)21(27)23-16-7-4-3-6-15(16)18-12-29-14(2)22-18/h3-13H,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUJIYSHIHJEPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C(C)N3C(=O)C=CC(=N3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.